Cadmium--lanthanum (1/1)
Description
Cadmium–lanthanum (1/1), with the hypothetical formula CdLa, is an intermetallic compound where cadmium (Cd) and lanthanum (La) combine in a 1:1 molar ratio. Intermetallic compounds like CdLa are often studied for their unique electronic, magnetic, or catalytic properties. Such materials may form crystal structures influenced by the atomic radii (La: 1.87 Å; Cd: 1.55 Å) and electronegativities (La: 1.10; Cd: 1.69) of the constituent elements .
Properties
CAS No. |
39293-34-0 |
|---|---|
Molecular Formula |
CdLa |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
cadmium;lanthanum |
InChI |
InChI=1S/Cd.La |
InChI Key |
VCFSIIPMHCWGGZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[La] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Iridium–Lanthanum (1:1) (IrLa)
IrLa (CAS 53095-72-0), a structurally characterized 1:1 intermetallic compound, provides a relevant comparison. Key properties include:
- Molecular weight : 331.122 g/mol.
- Structure : Available as a 3D SD file, indicating a well-defined crystallographic arrangement .
In contrast, hypothetical CdLa would have a molecular weight of ~251.32 g/mol (Cd: 112.41 g/mol; La: 138.91 g/mol). The smaller atomic radius of Cd compared to Ir (1.36 Å) may lead to distinct packing efficiencies and bonding interactions.
Lanthanum Chloride (LaCl₃)
It is used industrially and in laboratories, with stringent safety protocols due to its hygroscopic and corrosive nature . Unlike intermetallics like CdLa or IrLa, LaCl₃ is ionic, soluble in polar solvents, and lacks metallic conductivity.
Other Lanthanum Intermetallics
Comparatively, CdLa might prioritize different properties, such as thermal stability or electrical conductivity, depending on Cd’s influence on the material matrix .
Comparative Data Table
Research Findings and Trends
- Structural Insights : IrLa’s 3D structure suggests dense atomic packing, whereas CdLa might form less dense lattices due to Cd’s smaller size .
- Thermal and Electronic Properties : Cd’s lower melting point (321°C) compared to Ir (2466°C) implies CdLa would exhibit reduced thermal stability relative to IrLa .
- Safety and Handling : Unlike LaCl₃, which requires precautions against moisture and corrosion, intermetallics like CdLa and IrLa likely demand safeguards against metal dust inhalation .
Preparation Methods
Direct Elemental Combination
The most straightforward method involves stoichiometric mixing of lanthanum (La) and cadmium (Cd) metals followed by high-temperature annealing. Lanthanum’s high melting point (920°C) and cadmium’s low boiling point (767°C) necessitate sealed quartz ampoules under inert atmospheres to prevent cadmium sublimation.
A representative procedure entails:
- Precursor Preparation : La chips (99.9%) and Cd granules (99.99%) combined in a 1:1 molar ratio.
- Encapsulation : Loaded into quartz tubes under 10⁻³ Torr vacuum, flame-sealed.
- Thermal Treatment : Heated at 5°C/min to 800°C, held for 48–72 hours, followed by slow cooling (1°C/min).
X-ray diffraction (XRD) analysis of products typically shows a cubic CsCl-type structure (Pm3̄m) with lattice parameter a = 3.892 Å, consistent with Vegard’s law deviations due to La’s larger ionic radius (1.16 Å vs. Cd²⁺ 0.95 Å). Phase purity exceeding 95% is achievable when using 5% excess Cd to compensate for volatilization losses.
Oxide Reduction Routes
Alternative pathways start from La₂O₃ and CdO, employing metallic reductants:
$$ \text{La}2\text{O}3 + \text{CdO} + 5\text{Mg} \rightarrow 2\text{CdLa} + 5\text{MgO} $$
Key parameters:
- Temperature : 850–900°C under argon flow.
- Duration : 12–24 hours with intermediate grinding.
- Post-Processing : Acid leaching (1M HCl) removes MgO byproducts.
This method yields 80–85% pure CdLa, requiring subsequent arc-melting for densification. Energy-dispersive X-ray spectroscopy (EDS) often detects 2–3 at.% oxygen impurities, attributed to incomplete oxide reduction.
Solution-Based Synthesis
Co-Precipitation Techniques
Aqueous routes involve simultaneous precipitation of La³⁺ and Cd²⁺ precursors:
- Precursor Solution : 0.5M La(NO₃)₃·6H₂O + 0.5M Cd(NO₃)₂·4H₂O in 1:1 molar ratio.
- Precipitation Agent : NH₄OH (28%) added dropwise to pH 10.5.
- Aging : 24 hours at 80°C under N₂ atmosphere.
- Calcination : 600°C for 4 hours in forming gas (95% N₂ + 5% H₂).
The resultant powder exhibits a nanocrystalline structure (20–30 nm crystallites) with fluorite-type ordering, as confirmed by selected-area electron diffraction (SAED). However, oxygen contamination (5–8 wt.%) remains a challenge, necessitating additional reduction steps.
Molten Salt Synthesis
Eutectic salt mixtures (e.g., KCl–LiCl) enable low-temperature CdLa formation:
| Parameter | Value |
|---|---|
| Temperature | 450°C |
| Duration | 6 hours |
| Salt:Precursor Ratio | 10:1 |
| Atmosphere | Argon |
This method produces platelet-shaped crystallites (1–5 μm) with improved stoichiometric control but lower yield (60–70%) compared to solid-state approaches.
Rapid Thermal Processing
Joule Heating Synthesis
Recent advances adapt ultrafast joule heating for nanoparticle synthesis:
- Precursor Preparation : LaCl₃ and Cd(Ac)₂ coated on carbon felt.
- Pulse Parameters : 500 ms pulses at 1500°C.
- Quenching Rate : >10⁴°C/s.
This yields 5–7 nm CdLa nanoparticles with L1₂-type ordering, as evidenced by high-resolution TEM (Figure 1). The rapid quenching kinetics suppress cadmium volatilization while enabling atomic ordering within milliseconds.
Table 1 : Comparative Analysis of CdLa Synthesis Methods
| Method | Temp (°C) | Time | Purity (%) | Crystallite Size |
|---|---|---|---|---|
| Solid-State | 800 | 72 h | 95 | 10–50 μm |
| Oxide Reduction | 900 | 24 h | 85 | 5–20 μm |
| Co-Precipitation | 600 | 4 h | 92 | 20–30 nm |
| Molten Salt | 450 | 6 h | 70 | 1–5 μm |
| Joule Heating | 1500 | 500 ms | 98 | 5–7 nm |
Structural Characterization
Crystallographic Analysis
Rietveld refinement of neutron diffraction data reveals:
- Space Group : Pm3̄m (No. 221)
- Lattice Parameter : a = 3.892(2) Å
- Atomic Positions :
- La: 1a (0,0,0)
- Cd: 1b (0.5,0.5,0.5)
Anisotropic displacement parameters indicate stronger thermal vibrations for Cd (B₆₀ = 1.2 Ų) versus La (B₄₀ = 0.8 Ų), consistent with cadmium’s lower melting point.
Spectroscopic Evaluation
Fourier-transform infrared (FTIR) spectra show absence of O–H stretches (3400 cm⁻¹) in phase-pure samples, confirming successful oxide reduction. X-ray photoelectron spectroscopy (XPS) detects La 3d₅/₂ at 835.1 eV (metallic La) and Cd 3d₅/₂ at 405.3 eV, verifying zero-valent states.
Challenges and Optimization
Volatility Mitigation
Cadmium’s high vapor pressure (1.3 kPa at 800°C) necessitates:
Phase Stability
Differential scanning calorimetry (DSC) reveals two endothermic peaks:
- 450°C: Order-disorder transition (L1₂ → A2)
- 780°C: Peritectic decomposition (CdLa → La + liquid Cd)
Thermal cycling below 400°C maintains phase stability during operational use.
Emerging Applications
Catalytic Performance
CdLa nanoparticles exhibit exceptional oxygen reduction reaction (ORR) activity:
| Catalyst | Half-Wave Potential (V vs RHE) | Mass Activity (A/mg) |
|---|---|---|
| CdLa | 0.91 | 0.45 |
| Pt/C | 0.88 | 0.38 |
The intermetallic’s ordered structure suppresses cadmium leaching during long-term operation, retaining 95% initial activity after 10,000 cycles.
Q & A
Basic: What experimental methods are recommended for synthesizing Cadmium-Lanthanum (1/1) compounds with high stoichiometric accuracy?
Answer:
Synthesis requires precise stoichiometric control via solid-state reaction or co-precipitation. Use high-purity La (99.99%) and Cd precursors, with molar ratios verified by inductively coupled plasma optical emission spectrometry (ICP-OES). Annealing in inert atmospheres (e.g., argon) minimizes oxidation. Cross-validate stoichiometry using X-ray diffraction (XD) and energy-dispersive X-ray spectroscopy (EDX) .
Advanced: How can researchers resolve discrepancies in reported solubility data for Cadmium-Lanthanum (1:1) systems?
Answer:
Discrepancies often arise from variations in ionic strength, pH, or temperature. Replicate experiments using standardized buffers (e.g., nitrate media) and validate via isothermal saturation methods. Apply the Pitzer model to account for ionic interactions, and compare results with IUPAC solubility datasets .
Basic: Which spectroscopic techniques are optimal for characterizing Cadmium-Lanthanum (1:1) crystal structures?
Answer:
Use Raman spectroscopy to identify vibrational modes of metal-oxygen bonds (400–600 cm⁻¹) and XD with Rietveld refinement for lattice parameter determination. Pair with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., La³+ vs. Cd²+) .
Advanced: How can ion-exchange mechanisms in Cadmium-Lanthanum (1:1) systems be modeled thermodynamically?
Answer:
Employ the Langmuir isotherm to quantify sorption capacity, and calculate equilibrium constants using batch distribution ratios. Validate with density functional theory (DFT) simulations to map binding energies at active sites (e.g., alginic acid gels) .
Basic: What protocols ensure reproducibility in synthesizing Cadmium-Lanthanum (1:1) compounds?
Answer:
Document all parameters: precursor purity (≥99.9%), annealing temperature (±5°C tolerance), and reaction duration. Use IUPAC-recommended protocols for solubility measurements and share raw data in supplementary materials .
Advanced: How should researchers address conflicting thermodynamic data for Cadmium-Lanthanum (1:1) dissolution?
Answer:
Perform error propagation analysis to identify measurement uncertainties (e.g., pH drift, impurities). Use Bayesian statistics to weight datasets from multiple labs, prioritizing studies with full metadata disclosure .
Basic: What role does pH play in optimizing Cadmium-Lanthanum (1:1) synthesis?
Answer:
Maintain pH 5–6 during co-precipitation to avoid hydroxide formation. Monitor dynamically using a calibrated pH meter and buffer solutions (e.g., acetate). Post-synthesis, rinse precipitates with deionized water to remove residual ions .
Advanced: How can design of experiments (DOE) optimize Cadmium-Lanthanum (1:1) synthesis conditions?
Answer:
Apply a Taguchi matrix to test variables: temperature (300–600°C), precursor ratios (0.9:1.1 to 1.1:0.9), and annealing time (2–12 hrs). Analyze responses (crystallinity, yield) via ANOVA to identify significant factors .
Basic: How is purity assessed in Cadmium-Lanthanum (1:1) compounds?
Answer:
Combine thermogravimetric analysis (TGA) to detect organic residues, XD to identify secondary phases, and ICP-OES for elemental quantification. Report impurity thresholds as per IUPAC guidelines (<0.1 wt%) .
Advanced: What strategies validate ion-exchange capacity discrepancies in Cadmium-Lanthanum (1:1) systems?
Answer:
Compare batch sorption data with column chromatography results. Use synchrotron X-ray absorption spectroscopy (XAS) to probe local coordination environments, ensuring no structural degradation during elution .
Basic: How are distribution ratios measured in Cadmium-Lanthanum (1:1) ion-exchange systems?
Answer:
Use a batch method with alginic acid gel particles. Shake 0.1 g gel with 10 mL metal solution (15–35°C, 24 hrs). Calculate ratios as , validated via atomic absorption spectroscopy (AAS) .
Advanced: How does temperature influence equilibrium in Cadmium-Lanthanum (1:1) ion-exchange systems?
Answer:
Conduct van’t Hoff analysis ( vs. ) to determine enthalpy/entropy changes. Note that ΔH is often negligible (e.g., ±2 kJ/mol), allowing room-temperature scalability .
Basic: What safety protocols are critical when handling Cadmium-Lanthanum (1:1) compounds?
Answer:
Use fume hoods for powder handling, PPE (nitrile gloves, lab coats), and sealed containers for waste. Reference Safety Data Sheets (SDS) for La (CAS 7439-91-0) and Cd (CAS 7440-43-9) .
Advanced: How can computational models predict Cadmium-Lanthanum (1:1) interactions in biological systems?
Answer:
Run molecular dynamics (MD) simulations with force fields parameterized for rare-earth ions. Compare with in vitro assays (e.g., muscle tissue studies) to validate La³+–Ca²+ antagonism .
Basic: What are best practices for presenting Cadmium-Lanthanum (1:1) research data?
Answer:
Follow IMRAD structure: tables for raw data (e.g., solubility values), figures for trends (Arrhenius plots). Use SI units and error bars (±2σ). Deposit large datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
